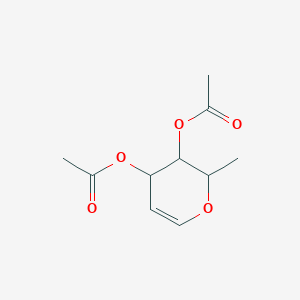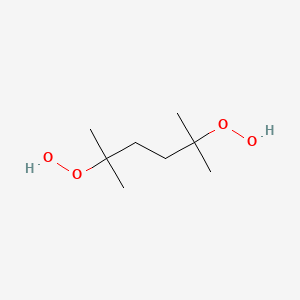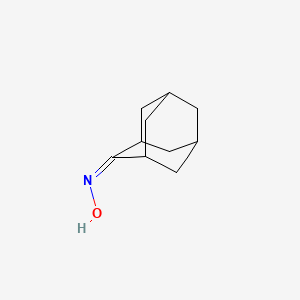
3,4-Di-O-acetyl-6-deoxy-L-glucal
Übersicht
Beschreibung
3,4-Di-O-acetyl-6-deoxy-L-glucal, also known as Di-O-acetyl-L-rhamnal, is a chemical compound with the molecular formula C10H14O5 . It is a member of dicarboxylic acids and O-substituted derivatives . This compound is a versatile intermediate for the synthesis of a number of 2,6-dideoxy sugars commonly found in natural products .
Synthesis Analysis
1,5-Anhydro-2-deoxy-arabino-hex-1-enitols, such as this compound, are used directly in synthesis or converted into deoxy sugar hemiacetal donors for highly stereoselective glycosylation reactions . The preparation of these molecules typically involves converting the C–6 oxygen of d-glucal into either a sulfonate ester or a halide, followed by reduction .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC1OC=CC (OC (C)=O)C1OC (C)=O . The InChI key for this compound is NDEGMKQAZZBNBB-JUWDTYFHSA-N . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known to be a DNA-binding agent .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 214.22 . The compound has an optical rotation of [α]/D 55°, c = 1 in chloroform . Its refractive index is n20/D 1.454 , and it has a boiling point of 68-69 °C/0.06 mmHg . The density of this compound is 1.116 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthese von Kohlenhydratderivaten
Diese Verbindung wird umfassend für die Synthese einer Vielzahl von Kohlenhydratderivaten eingesetzt, darunter O-, C-, S- und N-Glycoside, cyclopropanierte Kohlenhydrate und Naturstoffe. Die Ferrier-Reaktion und die Glycal-Methodologie von Danishefsky gehören zu den am häufigsten genutzten Anwendungen in diesem Bereich .
Glykosidierungsreaktionen
Bei Glykosidierungsreaktionen, wie z. B. denen, die von Gold(I) katalysiert werden, kann 3,4-Di-O-acetyl-6-deoxy-L-glucal zur Bildung komplexer Strukturen wie 3,6-Di-O-acetyl-1,2,4-O-orthoacetyl-α-D-glucopyranose führen. Dies zeigt seine Rolle bei der Synthese komplizierter Glycokonjugate .
Baustein für Oligosaccharide
Es dient als wichtiger Baustein für die sowohl in Lösung als auch in der Festphase erfolgende Synthese von Oligosacchariden, was seine Vielseitigkeit in der Polymerchemie unterstreicht .
Herstellung von D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol
Die Verbindung wird bei der Herstellung spezifischer Zwischenprodukte wie D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol eingesetzt, die für die Synthese verschiedener Deoxysaccharide, die in Naturstoffen vorkommen, von entscheidender Bedeutung sind .
Stereoselektive Glykosylierungsreaktionen
Es kann in Deoxysaccharid-Hemiacetal-Donoren für hochspezifische Glykosylierungsreaktionen umgewandelt werden, was seine Nützlichkeit bei der Erzielung der gewünschten Stereochemie in der synthetischen Chemie zeigt .
DNA-bindendes Mittel
This compound wird auch als DNA-bindendes Mittel in der biochemischen Forschung eingesetzt, was für das Verständnis genetischer Wechselwirkungen und Manipulationen entscheidend sein kann .
Eigenschaften
IUPAC Name |
[(2S,3S,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEGMKQAZZBNBB-JUWDTYFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34819-86-8 | |
| Record name | Di-O-acetyl-L-rhamnal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34819-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-dianhydro-2,6-dideoxy-L-arabino-hex-1-enitol diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















